REACTION_CXSMILES
|
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[CH3:30][O:31][CH:32](OC)[O:33]C.S(=O)(=O)(O)O>>[CH3:30][O:31][C:32]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:33] |f:0.1.2|
|
Name
|
|
Quantity
|
322 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
109 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
was stirred 6 hours at 0° C. to 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The ensuing reaction
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
ADDITION
|
Details
|
by adding 200 ml
|
Type
|
CUSTOM
|
Details
|
HPLC (high performance liquid chromatography) analysis of the resulting reaction product
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)C1=CC=C(CC(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[CH3:30][O:31][CH:32](OC)[O:33]C.S(=O)(=O)(O)O>>[CH3:30][O:31][C:32]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:33] |f:0.1.2|
|
Name
|
|
Quantity
|
322 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
109 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
was stirred 6 hours at 0° C. to 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The ensuing reaction
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
ADDITION
|
Details
|
by adding 200 ml
|
Type
|
CUSTOM
|
Details
|
HPLC (high performance liquid chromatography) analysis of the resulting reaction product
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)C1=CC=C(CC(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[CH3:30][O:31][CH:32](OC)[O:33]C.S(=O)(=O)(O)O>>[CH3:30][O:31][C:32]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:33] |f:0.1.2|
|
Name
|
|
Quantity
|
322 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
109 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
was stirred 6 hours at 0° C. to 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The ensuing reaction
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
ADDITION
|
Details
|
by adding 200 ml
|
Type
|
CUSTOM
|
Details
|
HPLC (high performance liquid chromatography) analysis of the resulting reaction product
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)C1=CC=C(CC(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |